molecular formula C22H27FO4 B15143862 Dexamethasone-delta17,20 21-aldehyde-d3

Dexamethasone-delta17,20 21-aldehyde-d3

Cat. No.: B15143862
M. Wt: 377.5 g/mol
InChI Key: TYYMPHSFTLTHRI-UHUSLPRKSA-N
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Description

Dexamethasone-delta17,20 21-aldehyde-d3: is a synthetic glucocorticoid, a class of steroid hormones that are involved in the regulation of various physiological processes, including inflammation and immune response. This compound is a deuterated form of dexamethasone, where specific hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the stability and metabolic profile of the compound, making it useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dexamethasone-delta17,20 21-aldehyde-d3 typically involves multiple steps, starting from a suitable steroid precursor. The process includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Fluorination: Addition of a fluorine atom to enhance the compound’s biological activity.

    Deuteration: Replacement of hydrogen atoms with deuterium to improve metabolic stability.

    Aldehyde Formation: Introduction of an aldehyde group at the 21st position.

Each step requires precise reaction conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires:

Chemical Reactions Analysis

Types of Reactions

Dexamethasone-delta17,20 21-aldehyde-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Including methanol, ethanol, and dichloromethane.

    Catalysts: Such as palladium on carbon or platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Dexamethasone-delta17,20 21-aldehyde-d3 has a wide range of scientific research applications, including:

Mechanism of Action

Dexamethasone-delta17,20 21-aldehyde-d3 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate the transcription of target genes. This leads to various physiological effects, including anti-inflammatory and immunosuppressive actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dexamethasone-delta17,20 21-aldehyde-d3 is unique due to its deuterated structure, which enhances its metabolic stability and prolongs its biological activity compared to non-deuterated analogs. This makes it particularly valuable in research settings where prolonged exposure to the compound is required .

Properties

Molecular Formula

C22H27FO4

Molecular Weight

377.5 g/mol

IUPAC Name

(2Z)-2-hydroxy-2-[(8S,9R,10S,11S,13S,14S,16R)-4,6,6-trideuterio-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde

InChI

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15+,16+,18+,20+,21+,22+/m1/s1/i4D2,9D

InChI Key

TYYMPHSFTLTHRI-UHUSLPRKSA-N

Isomeric SMILES

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]\4([C@H]([C@@H]3CC2([2H])[2H])C[C@H](/C4=C(\C=O)/O)C)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C

Origin of Product

United States

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